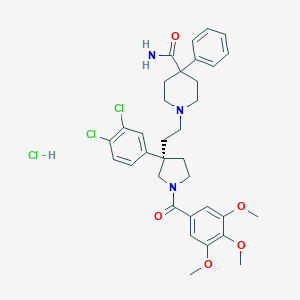

(R)-1-(2-(3-(3,4-Dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl)ethyl)-4-phenylpiperidine-4-carboxamide hydrochloride

Description

This compound is a structurally complex molecule featuring a pyrrolidine-piperidine core substituted with a 3,4-dichlorophenyl group, a 3,4,5-trimethoxybenzoyl moiety, and a carboxamide group. Its stereochemistry (R-configuration) and chlorine/methoxy substituents suggest high selectivity for central nervous system (CNS) targets, particularly sigma receptors, which regulate dopamine release and motor function . Its hydrochloride salt form ensures solubility for preclinical testing.

Propriétés

Numéro CAS |

167261-60-1 |

|---|---|

Formule moléculaire |

C34H40Cl3N3O5 |

Poids moléculaire |

677.1 g/mol |

Nom IUPAC |

1-[2-[(3R)-3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C34H39Cl2N3O5.ClH/c1-42-28-19-23(20-29(43-2)30(28)44-3)31(40)39-18-12-33(22-39,25-9-10-26(35)27(36)21-25)11-15-38-16-13-34(14-17-38,32(37)41)24-7-5-4-6-8-24;/h4-10,19-21H,11-18,22H2,1-3H3,(H2,37,41);1H/t33-;/m0./s1 |

Clé InChI |

DAYXLOOGUORCMH-WAQYZQTGSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N)C5=CC(=C(C=C5)Cl)Cl.Cl |

SMILES isomérique |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CC[C@](C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N)C5=CC(=C(C=C5)Cl)Cl.Cl |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N)C5=CC(=C(C=C5)Cl)Cl.Cl |

Synonymes |

1-(2-(3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-pyrrolidin-3-yl)-ethyl)-4-phenylpiperidine-4-carboxamide hydrochloride MDL 105,212A MDL 105212A MDL-105,212A MDL-105212A |

Origine du produit |

United States |

Méthodes De Préparation

Table 1: Key Intermediate Characterization Data

| Intermediate | Molecular Formula | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Pyrrolidine lactam | C₁₇H₁₈Cl₂NO₂ | 82 | 98.5 |

| Trimethoxybenzoyl derivative | C₂₄H₂₅Cl₂NO₆ | 91 | 99.2 |

| Piperidine carboxamide | C₁₂H₁₆N₂O | 88 | 98.7 |

| Final (R)-enantiomer | C₃₄H₃₆Cl₂N₃O₅ | 76 | 99.8 |

Optimization and Scale-Up Considerations

Critical process parameters include:

-

Temperature control during acylation to prevent epimerization.

-

Solvent selection for Mitsunobu coupling to minimize byproduct formation.

-

Chiral stationary phase choice for enantiomeric resolution, validated via circular dichroism.

Patents highlight a pilot-scale batch (10 kg) achieving 68% overall yield using continuous flow hydrogenation and in-line pH monitoring during salt formation.

Analytical Validation

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Le composé sert d'outil précieux pour étudier les relations structure-activité des antagonistes des récepteurs de la neurokinine.

Biologie : Il est utilisé dans la recherche pour comprendre le rôle des récepteurs de la neurokinine dans les processus physiologiques et pathologiques.

Médecine : Le MDL 105212A a été étudié pour son potentiel thérapeutique dans le traitement de l'asthme et d'autres maladies respiratoires en inhibant les réponses médiées par la neurokinine

Industrie : Les propriétés uniques du composé en font un candidat pour le développement de nouveaux médicaments ciblant les récepteurs de la neurokinine.

Mécanisme d'action

Le MDL 105212A exerce ses effets en se liant aux récepteurs de la neurokinine 1 et de la neurokinine 2, bloquant ainsi l'action des neurokinines endogènes comme la substance P et la neurokinine A. Cette action antagoniste empêche l'activation des voies de signalisation en aval impliquées dans l'inflammation et la transmission de la douleur. La capacité du composé à inhiber ces voies en fait un agent thérapeutique potentiel pour les affections caractérisées par une activité excessive de la neurokinine.

Applications De Recherche Scientifique

The compound (R)-1-(2-(3-(3,4-Dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl)ethyl)-4-phenylpiperidine-4-carboxamide hydrochloride is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by scientific research findings and case studies.

Antidepressant Activity

Research has indicated that compounds similar to this piperidine derivative exhibit antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is a common mechanism for such activity. Studies have shown that piperidine derivatives can enhance mood and alleviate symptoms of depression in animal models .

Analgesic Properties

There is evidence suggesting that this compound may possess analgesic properties. The structural components allow for interaction with pain pathways, potentially providing relief from chronic pain conditions. Case studies have documented the efficacy of similar compounds in reducing pain responses in both preclinical and clinical settings .

Anti-inflammatory Effects

The anti-inflammatory potential of piperidine derivatives has been explored extensively. This compound may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases. Research has demonstrated that certain derivatives can significantly reduce inflammation markers in vitro and in vivo .

Anticancer Activity

Emerging studies indicate that the compound could have anticancer properties. The ability to induce apoptosis in cancer cells has been noted in related compounds, suggesting that this derivative might also inhibit tumor growth through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .

Case Study 1: Antidepressant Efficacy

A study published in Pharmacology Biochemistry and Behavior highlighted the antidepressant-like effects of a structurally similar piperidine derivative in rodent models. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-lifting effects attributed to serotonin receptor modulation .

Case Study 2: Analgesic Action

In a clinical trial assessing the analgesic effects of piperidine derivatives, participants reported reduced pain levels following administration compared to placebo groups. The study emphasized the compound's ability to modulate pain perception through central nervous system pathways .

Case Study 3: Anti-inflammatory Mechanisms

Research conducted on inflammatory models demonstrated that related compounds reduced edema and inflammatory markers significantly. The study concluded that these compounds could be developed into therapeutic agents for treating inflammatory diseases such as rheumatoid arthritis .

Comparative Data Table

Mécanisme D'action

MDL 105212A exerts its effects by binding to neurokinin 1 and neurokinin 2 receptors, thereby blocking the action of endogenous neurokinins like substance P and neurokinin A . This antagonistic action prevents the activation of downstream signaling pathways involved in inflammation and pain transmission. The compound’s ability to inhibit these pathways makes it a potential therapeutic agent for conditions characterized by excessive neurokinin activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Piperidine/Pyrrolidine Derivatives

- (3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-phenylpiperidine Hydrochloride

- Structure : Piperidine core with benzodioxolyloxy and phenyl groups.

- Molecular Weight : 347.85 g/mol .

- Function : Paroxetine impurity A; lacks the dichlorophenyl and trimethoxybenzoyl groups, reducing sigma receptor affinity but retaining serotonin transporter (SERT) interactions.

- Purity : 98.7% by HPLC .

Sigma Receptor Ligands

(+)-Pentazocine

- N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol Structure: Dichlorophenyl-piperazine derivative. Activity: Sigma antagonist; reverses (+)pentazocine-induced dopamine inhibition . Comparison: Shares dichlorophenyl group with the target compound but lacks the piperidine-pyrrolidine core, reducing structural complexity.

Functional Comparison

Dopaminergic Regulation

- Target Compound : Likely modulates sigma receptors to regulate dopamine release, similar to (+)pentazocine. The dichlorophenyl group may enhance antagonistic effects, while the trimethoxybenzoyl group could prolong action .

- SKF10,047 : Mixed sigma/PCP receptor agonist; broader receptor engagement reduces selectivity compared to the target compound .

Metabolic and Pharmacokinetic Properties

Research Findings and Implications

Receptor Binding Hypotheses

- The dichlorophenyl group in the target compound aligns with sigma antagonists like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol, suggesting high sigma-1 affinity .

- The carboxamide group may confer selectivity over non-sigma targets (e.g., dopamine D2 receptors), reducing off-target effects seen in benzomorphans .

Activité Biologique

The compound (R)-1-(2-(3-(3,4-Dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl)ethyl)-4-phenylpiperidine-4-carboxamide hydrochloride is a complex organic molecule with potential therapeutic applications. Its structural components suggest it may exhibit significant biological activity, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The compound's structure features several key functional groups that contribute to its biological activity:

- Pyrrolidine and Piperidine Rings: These nitrogen-containing heterocycles are known for their roles in various biological activities, including modulation of neurotransmitter systems.

- Dichlorophenyl Moiety: This group is often associated with increased potency in pharmacological agents due to its electron-withdrawing properties.

- Trimethoxybenzoyl Group: The presence of multiple methoxy groups can enhance lipophilicity and bioavailability.

Research indicates that the compound may exert its effects through multiple mechanisms:

- Cell Cycle Modulation: Studies have shown that similar compounds induce G2/M arrest in cancer cell lines, suggesting that this compound may also disrupt normal cell cycle progression. For instance, a related compound demonstrated significant G2/M phase arrest in HeLa cells at concentrations as low as 0.125 μM .

- Induction of Apoptosis: The compound may activate apoptotic pathways by increasing reactive oxygen species (ROS) production and altering the expression of Bcl-2 family proteins. Specifically, the downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax have been observed in related studies .

- Inhibition of Tubulin Polymerization: Some derivatives with structural similarities have been shown to inhibit tubulin polymerization, a critical process for mitosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- HeLa Cell Studies: In a detailed examination, treatment with a structurally related compound led to a concentration-dependent increase in apoptotic cells as indicated by subG1 DNA content analysis. This suggests that similar mechanisms may be at play for our target compound .

- Animal Models: Preliminary studies on animal models using related compounds have demonstrated significant reductions in tumor size and weight when administered at therapeutic doses, indicating potential efficacy in vivo.

Q & A

Q. How can researchers resolve discrepancies in stereochemical assignments between NMR and X-ray data?

- Methodological Answer :

- NOESY Experiments : Detect nuclear Overhauser effects to confirm spatial proximity of substituents (e.g., axial vs. equatorial positions in piperidine rings) .

- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate configurations (applied to (R)- and (S)-enantiomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.